1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
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Overview
Description
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound that features a piperidine ring substituted with a 2,5-dimethylphenyl group and a difluoropiperidine moiety
Preparation Methods
The synthesis of 1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the piperidine ring with a 2,5-dimethylphenylmethyl halide under basic conditions.
Incorporation of the Difluoropiperidine Moiety:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4-fluoropiperidine: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4-chloropiperidine: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine: The substitution of a methyl group can significantly alter the compound’s properties and applications.
Properties
Molecular Formula |
C20H28F2N2O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H28F2N2O/c1-15-3-4-16(2)18(13-15)14-23-9-5-17(6-10-23)19(25)24-11-7-20(21,22)8-12-24/h3-4,13,17H,5-12,14H2,1-2H3 |
InChI Key |
YUGRSOVNPQHXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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